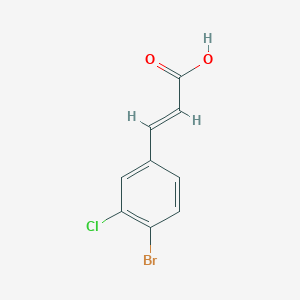

4-Bromo-3-chlorocinnamic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Bromo-3-chlorocinnamic acid is a compound with the molecular formula C9H6BrClO2 . It has a molecular weight of 261.50 g/mol . The compound is also known by several synonyms, including (E)-3-(4-bromo-3-chlorophenyl)acrylic acid and 3-(4-bromo-3-chlorophenyl)prop-2-enoic acid .

Synthesis Analysis

A novel approach in cinnamic acid synthesis involves the direct synthesis of cinnamic acids from aromatic aldehydes and aliphatic carboxylic acids in the presence of boron tribromide . This method has been used to synthesize a variety of cinnamic acids, and it may be applicable to the synthesis of 4-Bromo-3-chlorocinnamic acid.Molecular Structure Analysis

The molecular structure of 4-Bromo-3-chlorocinnamic acid has been studied both experimentally and computationally . Experimental doping with 4-methylcinnamic acid (4MCA) has been used to obtain new crystal structures . Computational doping with 4-chlorocinnamic acid (4CCA) has been performed as a model system .Physical And Chemical Properties Analysis

4-Bromo-3-chlorocinnamic acid has a molecular weight of 261.50 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 259.92397 g/mol . The topological polar surface area is 37.3 Ų .Applications De Recherche Scientifique

Crystal Structure Exploration

4-Bromo-3-chlorocinnamic acid (4BCA) has been utilized in probing the crystal structure landscape. Experimental doping with 4-methylcinnamic acid (4MCA) and computational doping with 4-chlorocinnamic acid (4CCA) have been performed to chart the crystal structure landscape of 4BCA. This approach helps in understanding the formation of new structures driven by π⋅⋅⋅π interactions, weak hydrogen bonds, and halogen bonds (Chakraborty, Joseph, & Desiraju, 2018).

Supramolecular Assembly

4BCA plays a role in supramolecular assembly, particularly in the context of structures with halogen interactions. For instance, its interaction with ammonium ions has been explored to understand how these ions influence self-assembly and the resultant crystal structures (Chowdhury & Kariuki, 2006).

Ligand Synthesis and Characterization

4BCA is also significant in the synthesis of ligands. For example, the acid form of 4BCA has been used to create 1,1-ethenedithiolato complexes with various metals, contributing to the field of coordination chemistry and the understanding of metal-ligand interactions (Schubert, Görls, & Weigand, 2007).

Photomechanical Response Study

The study of 4-chlorocinnamic acid (closely related to 4BCA) has provided insights into the solid-state photomechanical response of crystals, highlighting the influence of crystal morphology on photoresponsive behavior. This research is vital for understanding photomechanical motion and its potential applications in material science (Kim, Zhu, Mueller, & Bardeen, 2012).

Inhibition Kinetics in Biochemistry

In the field of biochemistry, derivatives of cinnamic acid, including compounds similar to 4BCA, have been studied for their inhibition effects on enzymes like tyrosinase. This is crucial for designing novel inhibitors and understanding enzyme-ligand interactions (Cui et al., 2017).

Apoptosis Induction in Cancer Research

Research on adamantyl-substituted molecules related to 4-chlorocinnamic acid has shown their role in inducing apoptosis in cancer cells. These findings are significant in the development of new cancer treatments (Farhana et al., 2007).

Orientations Futures

The crystal structure landscape of 4-Bromo-3-chlorocinnamic acid has been charted, and this work suggests that solid solution formation may be used to probe the crystal structure landscape . Future research could further explore this landscape and the properties of the solid solutions formed with other halogenated cinnamic acids .

Propriétés

IUPAC Name |

(E)-3-(4-bromo-3-chlorophenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClO2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZPKGXJKJIOUNI-DUXPYHPUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)O)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-chlorocinnamic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

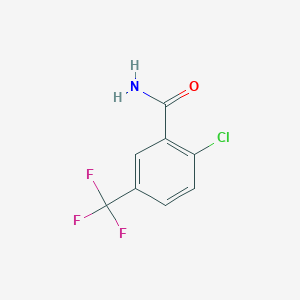

![5-(Bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B1333237.png)

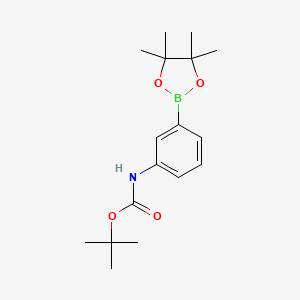

![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide](/img/structure/B1333250.png)